

In-Depth Technical Guide to Izalpinin: Chemical Structure, Properties, and Biological Activities

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Izalpinin, a naturally occurring flavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of **Izalpinin**. Detailed experimental protocols for key assays are provided, and relevant signaling pathways are visually represented to facilitate a deeper understanding of its mechanism of action. All quantitative data has been summarized in structured tables for ease of comparison and reference.

Chemical Identity and Structure

Izalpinin is a flavone, a class of flavonoids characterized by a backbone of 2-phenyl-4H-1-benzopyran-4-one. Its structure is distinguished by hydroxyl and methoxy functional groups attached to the flavone core.

Table 1: Chemical Identifiers of Izalpinin



Identifier	Value	Citation
IUPAC Name	3,5-dihydroxy-7-methoxy-2-phenylchromen-4-one	[1]
Synonyms	3,5-Dihydroxy-7- methoxyflavone, 7-O- Methylgalangin, Isalpinin	[1]
CAS Number	480-14-8	[1]
Molecular Formula	C16H12O5	[1]
Molecular Weight	284.26 g/mol	[1]
SMILES	COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC=CC=C3)O	[2]
PubChem CID	5318691	[1]

Physicochemical Properties

The physicochemical properties of **Izalpinin** are crucial for understanding its pharmacokinetic and pharmacodynamic behavior.

Table 2: Physicochemical Properties of Izalpinin



Property	Value	Citation
Melting Point	190-193 °C	
Boiling Point	561.9±50.0 °C (Predicted)	-
Solubility	Limited in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.	
рКа	6.56±0.20 (Predicted)	_
LogP (XLogP3)	2.6	[2]
Appearance	Yellow powder	

Biological and Pharmacological Properties

Izalpinin exhibits a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. It also demonstrates potential as a muscarinic receptor antagonist.

Anticancer Activity

Izalpinin has shown promising cytotoxic effects against various cancer cell lines, particularly non-small cell lung cancer (NSCLC).

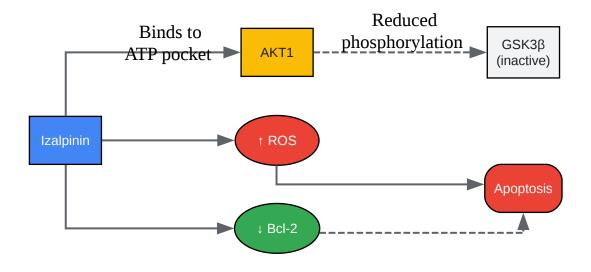
Table 3: In Vitro Anticancer Activity of **Izalpinin** against NSCLC Cell Lines (48h treatment)

Cell Line	IC ₅₀ (μM)
H23	~44
H460	~44
A549	~82

The proposed mechanism for its anticancer activity involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the downregulation of the anti-apoptotic protein Bcl-2. Furthermore, molecular docking studies suggest that **Izalpinin** directly interacts



with the ATP-binding pocket of AKT1, a key protein in cell survival pathways, leading to the inhibition of the Akt/GSK3β signaling cascade.



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Anticancer signaling pathway of Izalpinin.

Anti-inflammatory Activity

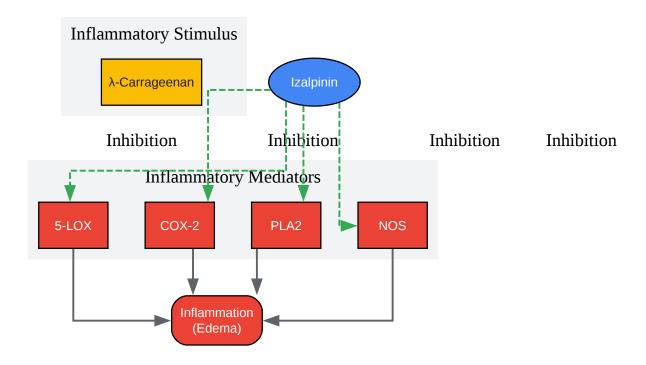
Izalpinin has demonstrated significant anti-inflammatory effects in preclinical models.

Table 4: Anti-inflammatory Activity of **Izalpinin** in λ -Carrageenan-Induced Paw Edema in Rats

Dose (mg/kg)	Inhibition of Edema
10	Significant
20	Significant
40	Significant

In silico studies suggest that **Izalpinin**'s anti-inflammatory mechanism involves the inhibition of key enzymes in the inflammatory cascade, including cyclooxygenase-2 (COX-2), hyaluronidase (HAase), 5-lipoxygenase (5-LOX), nitric oxide synthase (NOS), and phospholipase A2 (PLA2).





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Logical relationship of Izalpinin's anti-inflammatory action.

Muscarinic Receptor Antagonist Activity

Izalpinin has been identified as an antagonist of muscarinic receptors, which are involved in smooth muscle contraction.

Table 5: Muscarinic Receptor Antagonist Activity of Izalpinin

Assay	EC ₅₀ (μM)
Carbachol-induced rat detrusor muscle contraction	0.35

This activity suggests a potential therapeutic application for **Izalpinin** in conditions characterized by smooth muscle overactivity, such as overactive bladder.

Experimental Protocols MTT Assay for Cell Viability

Foundational & Exploratory

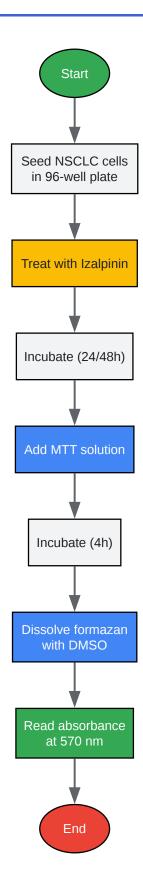




This protocol is used to assess the cytotoxic effects of **Izalpinin** on cancer cell lines.

- Cell Seeding: Plate NSCLC cells (A549, H23, or H460) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
- Treatment: Treat the cells with varying concentrations of **Izalpinin** (e.g., 0-200 μM) for 24 or 48 hours.
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.





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Experimental workflow for the MTT assay.



λ-Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the anti-inflammatory activity of Izalpinin.

- Animal Acclimatization: Acclimate male Wistar rats for at least one week under standard laboratory conditions.
- Grouping: Divide the animals into control and treatment groups.
- Treatment Administration: Administer Izalpinin (10, 20, or 40 mg/kg) or vehicle (control) intraperitoneally.
- Induction of Edema: One hour after treatment, inject 0.1 mL of 1% λ -carrageenan solution into the sub-plantar region of the right hind paw.
- Edema Measurement: Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
- Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the control group.

Carbachol-Induced Rat Detrusor Muscle Contraction

This ex vivo assay is used to assess the muscarinic receptor antagonist activity of **Izalpinin**.

- Tissue Preparation: Isolate detrusor muscle strips from the urinary bladders of male Sprague-Dawley rats.
- Organ Bath Setup: Mount the tissue strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
- Equilibration: Allow the tissues to equilibrate under a resting tension of 1 g for at least 60 minutes.
- \bullet Contraction Induction: Induce sustained contractions by adding carbachol (10 $\mu\text{M})$ to the organ bath.



- **Izalpinin** Treatment: Once a stable contraction is achieved, add cumulative concentrations of **Izalpinin** to the bath.
- Data Recording and Analysis: Record the changes in muscle tension and calculate the EC₅₀
 value for Izalpinin's inhibitory effect.

Conclusion

Izalpinin is a promising natural compound with a well-defined chemical structure and a spectrum of interesting pharmacological properties. Its anticancer, anti-inflammatory, and muscarinic receptor antagonist activities, supported by initial mechanistic studies, warrant further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of **Izalpinin**. Further in-depth preclinical and clinical studies are necessary to fully elucidate its efficacy and safety profile for potential therapeutic applications.

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References

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